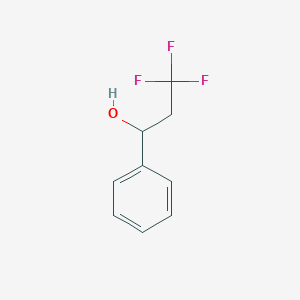

3,3,3-Trifluoro-1-phenylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-Trifluoro-1-phenylpropan-1-ol is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The molecular formula of this compound is C9H9F3O .

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylacetyl chloride with 1,1,1-trifluoro-2-propanol. Another method involves the reaction of 1,3-dioxolane with 1,1,1-trifluoroacetone in the presence of a catalyst.Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis

This compound has a boiling point of 200-203 °C and a density of 1.21 g/cm³. The compound is soluble in most organic solvents but is practically insoluble in water. It has a moderate to strong odor and can cause respiratory irritation if inhaled.Aplicaciones Científicas De Investigación

Hydrogen Bonding in Alkyl Peroxy Radicals

Research by Mugnaini and Lucarini (2007) explored the influence of hydrogen bonding on the persistence of sec-alkyl peroxy radicals, using a related compound, 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol. They found that hydrogen bonding significantly increased the radicals' lifetime, demonstrating the role of fluorinated alcohols in radical chemistry (Mugnaini & Lucarini, 2007).

Catalysis in Asymmetric Synthesis

Sarvary et al. (2002) investigated the use of optically pure 1,3-diols, similar to 3,3,3-Trifluoro-1-phenylpropan-1-ol, as catalysts for the asymmetric addition of diethylzinc to aromatic aldehydes. This study highlights the potential of such fluorinated compounds in catalysis and asymmetric synthesis (Sarvary, Wan, & Frejd, 2002).

Enantioselective Synthesis in Organic Chemistry

Kuroki et al. (2000) achieved highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, closely related to this compound, by hydrogenating certain enol acetates. Their work underscores the utility of such compounds in enantioselective organic synthesis (Kuroki, Asada, Sakamaki, & Iseki, 2000).

Complexation Properties

Korotaev et al. (2005) synthesized derivatives of a compound structurally similar to this compound and investigated their complexation properties with transition metals. This study provides insights into the potential application of such fluorinated compounds in forming metal complexes (Korotaev et al., 2005).

Role in Organic Synthesis

Alkhafaji et al. (2013) studied the synthesis of CF3-substituted compounds where 3,3,3-trifluoro-1,1-diarylpropan-1-ol was a key intermediate. This highlights the role of trifluorinated alcohols in the synthesis of complex organic molecules (Alkhafaji et al., 2013).

Synthesis of Fluorinated Furans

Zhang, Zhao, and Lu (2007) conducted research on synthesizing furans substituted with 3,3,3-trifluoroprop-1-en-2-yl groups. Their work provides an example of using trifluorinated compounds in the synthesis of heterocyclic structures (Zhang, Zhao, & Lu, 2007).

Synthesis of Diastereomeric Compounds

Dufrasne and Néve (2005) described a method for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes using a compound structurally similar to this compound, demonstrating its relevance in stereochemical studies (Dufrasne & Néve, 2005).

Enzymatic Resolution in Pharmaceutical Synthesis

Torre, Gotor‐Fernández, and Gotor (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for synthesizing (S)-dapoxetine, a pharmaceutical compound. This study suggests the application of trifluorinated alcohols in chiral synthesis for pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources (P210), and avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Direcciones Futuras

Future directions for research on 3,3,3-Trifluoro-1-phenylpropan-1-ol include exploring its applications in catalysis, materials science, and drug development, among others. This compound has significant potential in various fields of research and industry.

Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich . These papers contain peer-reviewed studies, technical documents, and more related to this compound .

Propiedades

IUPAC Name |

3,3,3-trifluoro-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQDXXGWOGKGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340-22-9 |

Source

|

| Record name | 3,3,3-trifluoro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2749136.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)